molecular formula C8H10ClN B054199 4-(Chloromethyl)-2,6-dimethylpyridine CAS No. 120739-87-9

4-(Chloromethyl)-2,6-dimethylpyridine

Cat. No. B054199
M. Wt: 155.62 g/mol
InChI Key: HHJGMXMMZDNOOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine compounds involves selective chlorination and methylation processes. A notable method includes the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild reaction conditions, achieving good yields (Xia Liang, 2007). Another approach involves the synthesis from 2,3-dimethylpyridine by oxidation, nitration, and chlorination steps to obtain 4-Chloro-2,3-dimethylpyridineN-oxide with high purity and yield (Feng Xiao-liang, 2006).

Scientific Research Applications

  • Rearrangement Reactions : The base-catalysed reaction of a compound similar to 4-(Chloromethyl)-2,6-dimethylpyridine can lead to derivatives of both 4H- and 3H-azepines, with potential reversibility under certain conditions (Anderson & Johnson, 1966).

  • Large Scale Synthesis : There's a method for converting a mixture containing a compound similar to 4-(Chloromethyl)-2,6-dimethylpyridine into other derivatives, showcasing its utility in synthetic chemistry (Singh, Lesher, & Pennock, 1990).

  • Replacement of Hydrogen by Lithium or Halogen : The compound's derivatives are used in studies focusing on the systematic replacement of hydrogen atoms in similar pyridines (Karpman, Azimov, Anisimova, & Yakhontov, 1980).

  • Ion Mobility Spectrometry : Derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine are used in ion mobility spectrometry studies for chemical standardization (Eiceman, Nazarov, & Stone, 2003).

  • Formation of Complexes in Chemistry : Research on forming various metal complexes using derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine provides insights into coordination chemistry (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).

  • Synthesis of G-quadruplex Binding Ligand : Derivatives are used in synthesizing compounds that interact with quadruplex DNA, showing potential in cancer treatment strategies (Smith, Corry, Iyer, Norret, & Raston, 2009).

  • Improving Synthesis Methods : Research includes improving synthesis methods of similar compounds, demonstrating the continuous evolution of synthetic techniques (Liang, 2007).

  • X-Ray Crystal Structures : Studies on the X-ray crystal structures of metal complexes involving derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine contribute to our understanding of molecular structure (Yamasaki, Saito, Tadokoro, Matsumoto, Miyajima, & Nakamura, 1997).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis.


For a specific compound, these analyses would require experimental data and peer-reviewed research. If “4-(Chloromethyl)-2,6-dimethylpyridine” is a novel compound, these analyses would need to be conducted in a research setting. If you have a different compound in mind or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-(chloromethyl)-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGMXMMZDNOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544332
Record name 4-(Chloromethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,6-dimethylpyridine

CAS RN

120739-87-9
Record name 4-(Chloromethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 77 ml of CHCl3 was dissolved 7.00 g (0.0511 mole) of (2,6-dimethyl-4-pyridyl)methanol and with stirring at room temperature, 15.3 ml of thionyl chloride was added dropwise. After completion of the dropwise addition, the mixture was stirred for 3 hours and concentrated. The residue was diluted with aqueous sodium hydrogen carbonate solution and extracted with AcOEt (100 ml×3). The extract was dried over MgSO4 and distilled to remove AcOEt. The procedure gave 6.37 g of (2,6-dimethyl-4-pyridyl)methyl chloride as oil.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
77 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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